Ethidium Bromide Adsorber

Description

Significance of Ethidium (B1194527) Bromide Contamination in Research and Environmental Contexts

Ethidium bromide (EtBr) is a widely utilized fluorescent tag for the visualization of nucleic acids in molecular biology laboratories. preprints.orgutk.edu Its application in techniques like agarose (B213101) gel electrophoresis is widespread due to its effectiveness and low cost. preprints.orgsciety.org However, its ability to intercalate with DNA makes it a potent mutagen, raising significant concerns about its disposal and potential environmental impact. preprints.orgoakland.eduuiowa.edu

The routine use of EtBr in academic, clinical, and industrial research laboratories generates a considerable volume of liquid and solid waste. preprints.org This includes staining solutions, electrophoresis buffers, and contaminated materials like gels, gloves, and pipette tips. utk.edurutgers.eduresearchgate.net Aqueous solutions used in staining typically contain EtBr at concentrations that necessitate special handling and disposal to mitigate risks. utk.eduohio.edu For instance, agarose gels often contain low concentrations of EtBr, typically less than 0.05 mg/mL. utk.edu

The chemical stability and water solubility of EtBr contribute to its environmental persistence, increasing the likelihood of contaminating aquatic ecosystems if disposed of improperly. preprints.org A common but discouraged practice is the direct disposal of EtBr solutions down the drain, which can lead to its accumulation in sewage water and subsequent contamination of soil and plants. environmentandecology.comacs.org This creates a potential pathway for the mutagenic dye to enter the food chain. environmentandecology.com While not regulated as a hazardous waste by the Environmental Protection Agency (EPA), best practices strongly advise against drain disposal. utk.eduutk.edu

Generation of Ethidium Bromide Waste in Molecular Biology Laboratories

Overview of Ethidium Bromide Removal Strategies

Various methods have been developed to manage EtBr waste, broadly categorized into degradation and adsorption-based techniques. preprints.org

Degradation methods aim to break down the EtBr molecule into less harmful substances. These include:

Photocatalytic Degradation: This advanced oxidation process utilizes photocatalysts like titanium oxide (TiO2) nanoparticles to mineralize EtBr into non-toxic by-products. preprints.orgresearchgate.net Studies have shown this to be a promising alternative for the complete removal of EtBr from dilute aqueous solutions. researchgate.net

Electrochemical Degradation: This method employs electrochemical processes to remove EtBr. For example, activating persulfate with iron electrodes has been shown to effectively remove the pollutant from aqueous solutions. umsha.ac.ir

Biological Degradation: Research has explored the use of microorganisms, such as Bacillus thuringiensis, for the bioremediation of EtBr. bitesizebio.com Phycoremediation, using microalgae, has also been investigated as a potential removal method. bitesizebio.com

Chemical Degradation: Historically, chemical degradation using strong oxidizing agents like sodium hypochlorite (B82951) (bleach) or potassium permanganate (B83412) has been used. preprints.orgwikipedia.org However, treating EtBr with bleach can produce other mutagenic compounds and is therefore not recommended. utk.eduwikipedia.org

Adsorption involves the binding of EtBr molecules to the surface of an adsorbent material. This approach offers several advantages over degradation methods, including operational simplicity, high efficiency, and cost-effectiveness. pjoes.commdpi.com Adsorption is particularly effective for treating large volumes of dilute solutions, a common scenario in laboratory settings. utk.edunortheastern.edu The process concentrates the contaminant onto a solid phase, which can then be more easily managed and disposed of. bitesizebio.comnortheastern.edu

Comparison with Degradation Methods (e.g., Photocatalytic, Electrochemical, Biological)

Historical Development of Ethidium Bromide Adsorber Technologies

The use of adsorbers for EtBr removal has evolved from simple, readily available materials to more sophisticated and efficient ones.

Initially developed as a veterinary drug in 1952 to treat trypanosomiasis in cattle, EtBr's utility as a nucleic acid stain was a later, serendipitous discovery in the 1970s. preprints.orgresearchgate.netsciencevision.org As concerns about its mutagenicity grew, so did the need for effective disposal methods.

Early and still common methods for EtBr removal from aqueous solutions involve the use of activated charcoal . preprints.orgresearchgate.netnortheastern.eduauckland.ac.nz Commercial products like filter funnel systems and "tea-bag" style pouches containing activated carbon became widely available to laboratories for simple and effective filtration of EtBr from buffer solutions. utk.eduuiowa.eduuaslp.mx These systems can remove over 99% of EtBr from dilute solutions. utk.edu

Over time, research has expanded to investigate a wide array of other adsorbent materials. These include:

Natural Materials: Clay minerals like palygorskite, rectorite, and Ca-montmorillonite have been studied for their high adsorption capacities. preprints.orgresearchgate.net Natural and modified pumice have also shown potential as low-cost adsorbents. tandfonline.comresearchgate.netresearchgate.net

Nanomaterials: More recently, various nanoparticles have been explored due to their high surface-to-volume ratio, which enhances adsorption capacity. Examples include palladium nanoparticles, single-walled carbon nanotubes (SWCNTs), and magnetic iron oxide (Fe₃O₄) nanoparticles loaded with DNA. preprints.orgnih.gov

Composites: Novel composites, such as chromatin-loaded chitosan (B1678972) polyvinyl alcohol, have been developed, demonstrating efficient and environmentally friendly adsorption of EtBr. nih.govbohrium.com

The table below presents a comparison of various adsorbents and their reported maximum adsorption capacities for ethidium bromide.

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |

| Natural Pumice (NP) | 40.25 | tandfonline.com |

| Iron-Coated Pumice (Fe-CP) | 45.08 | tandfonline.com |

| Nutraceutical Industrial Fennel Seed Spent (NIFSS) | Not specified | preprints.org |

| Activated Charcoal | Not specified, but 94.4% removal at 1:2 dye-to-charcoal ratio for 0.5 mg/mL EtBr | preprints.org |

| Ca-montmorillonite | Up to 600 | researchgate.net |

| Rectorite | Not specified | researchgate.net |

| Palygorskite | 285 mmol/kg | researchgate.net |

| Natural Pumice (NP) | 58.82 | researchgate.net |

| Aluminium-Coated Pumice (ACP) | 76.92 | researchgate.net |

| Manganese (II) doped Zinc (II) Sulphide Nanoparticles | Not specified, but high effectiveness reported | nih.gov |

| DNA-loaded Fe₃O₄ Nanoparticles | Not specified, but >99% removal at 0.5 mg L⁻¹ EtBr | nih.gov |

Scope and Objectives of Ethidium Bromide Adsorber Research

The primary objective of research into ethidium bromide adsorbers is to develop efficient, cost-effective, and environmentally benign methods for its removal from aqueous solutions. preprints.org The hazardous nature of EtBr necessitates decontamination strategies to mitigate its environmental impact and potential health risks. preprints.orgnih.gov Research in this field is broadly focused on discovering and optimizing adsorbent materials that can effectively bind EtBr.

The scope of this research encompasses several key areas:

Development and Evaluation of Diverse Adsorbent Materials: A significant portion of research is dedicated to identifying and characterizing various materials for their EtBr adsorption capabilities. These materials are often selected based on criteria such as high surface area, cost-effectiveness, and natural abundance. preprints.org Key categories of adsorbents investigated include:

Clay-based Minerals: Materials like Montmorillonite (B579905), Palygorskite, and Rectorite are extensively studied due to their high cation exchange capacity (CEC) and large surface areas, which are conducive to attracting and binding the cationic EtBr molecule. preprints.orgnih.govdeswater.com

Carbonaceous Materials: Activated carbon and various forms of carbon nanotubes (e.g., SWCNTs) are explored for their porous structures and surface functionalities that allow for effective EtBr removal. preprints.orgoiccpress.comnih.gov

Nanomaterials: Nanoparticles, including those made of copper oxide (CuO) and zero-valent iron (NZVI), offer high surface-to-volume ratios, which can lead to rapid adsorption kinetics. preprints.orgoiccpress.comnih.gov

Low-Cost and Waste-Derived Adsorbents: To enhance sustainability and reduce costs, industrial byproducts and natural materials such as nutraceutical industrial fennel seed spent and pumice have been investigated as potential adsorbents. dntb.gov.uaresearchgate.net

Elucidation of Adsorption Mechanisms: A fundamental objective is to understand the precise mechanisms through which EtBr binds to different adsorbent surfaces. Studies have identified several key mechanisms, including cation exchange, electrostatic interactions, π-π interactions, hydrogen bonding, and physical pore-filling. preprints.orgnih.gov For instance, with clay minerals, cation exchange is often the dominant mechanism, where cations on the clay surface are replaced by the cationic form of EtBr (Et⁺) in the solution. preprints.orgdeswater.com

Kinetic and Isotherm Modeling: Research aims to quantify the efficiency and capacity of adsorbents. oiccpress.com This involves:

Kinetic Studies: These investigations determine the rate of EtBr adsorption, with models like the pseudo-second-order model frequently being used to describe the process. core.ac.uknih.govnih.gov The time required to reach equilibrium is a critical parameter, with some materials like nanoparticles achieving equilibrium in minutes, while others may take several hours. oiccpress.comresearchgate.net

Isotherm Studies: Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the EtBr concentration in the solution and the amount adsorbed onto the material at a constant temperature. oiccpress.comnih.govnih.gov This analysis provides crucial data on the maximum adsorption capacity of the material.

Optimization of Adsorption Parameters: The effectiveness of adsorption is highly dependent on environmental conditions. Therefore, a key objective is to determine the optimal parameters for maximizing EtBr removal. This includes studying the influence of pH, temperature, initial dye concentration, adsorbent dosage, and contact time. core.ac.uknih.govtandfonline.com For example, the pH of the solution can affect the surface charge of the adsorbent and the ionization state of EtBr, significantly influencing adsorption efficiency. core.ac.uknih.gov

Addressing Practical Challenges: Finally, research seeks to overcome the limitations of current technologies. This includes tackling the high production costs and potential for aggregation associated with some nanoparticles, as well as the challenges of regenerating and reusing adsorbents over multiple cycles. preprints.org The ultimate goal is to develop scalable and sustainable technologies for the effective remediation of EtBr-contaminated wastewater. preprints.orgelifesciences.org

Table 1: Adsorption Capacities of Various Materials for Ethidium Bromide

This table summarizes the reported maximum adsorption capacities (qₘ) of different adsorbents for ethidium bromide, as determined by the Langmuir or other specified isotherm models.

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference(s) |

| Ca-Montmorillonite | 502.89 | preprints.org |

| Montmorillonite | 600 | preprints.org |

| Rectorite | 157.72 | preprints.org |

| Palygorskite (PFl-1) | 108.4 (285 mmol/kg) | preprints.orgnih.gov |

| Natural Pumice (NP) | 58.82 | researchgate.net |

| Aluminium-Coated Pumice (ACP) | 76.92 | researchgate.net |

| Single-Walled Carbon Nanotubes (SWCNTs) | 0.770 | researchgate.net |

| Carboxylate Functionalized SWCNTs (SWCNT-COOH) | 0.830 | researchgate.net |

| CuO Nanoparticles | 0.868 | nih.gov |

Table 2: Kinetic and Isotherm Models for Ethidium Bromide Adsorption

This table provides an overview of the kinetic and isotherm models that have been found to best describe the adsorption of ethidium bromide onto various materials.

| Adsorbent Material | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference(s) |

| Palygorskite (PFl-1) | Pseudo-second-order | Freundlich | nih.gov |

| Ca-Montmorillonite (SAz-1) | Pseudo-second-order | Not specified | deswater.com |

| SWCNTs & NZVI | Not specified | Langmuir | oiccpress.com |

| Nutraceutical Industrial Fennel Seed Spent | Pseudo-second-order | Langmuir | dntb.gov.ua |

| Natural & Aluminium-Coated Pumice | Pseudo-second-order | Freundlich | researchgate.net |

| Graphene Oxide | Pseudo-second-order (Type I) | Not specified | core.ac.uk |

| CuO Nanoparticles | Pseudo-second-order | Langmuir | nih.gov |

Properties

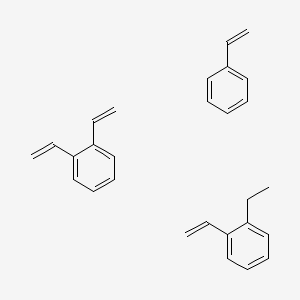

IUPAC Name |

1,2-bis(ethenyl)benzene;1-ethenyl-2-ethylbenzene;styrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12.C10H10.C8H8/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUYHJFMYQTDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68584-06-5, 69011-20-7 | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, lithium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, lithium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Adsorbent Materials for Ethidium Bromide Removal

Carbon-Based Adsorbents

Carbon-based materials are widely studied for the removal of contaminants, including ethidium (B1194527) bromide, owing to their excellent adsorption capabilities. preprints.orgscience.gov This category includes materials such as activated carbon and advanced nanostructures like carbon nanotubes.

Activated carbon, also known as activated charcoal, is a form of carbon processed to have small, low-volume pores that create a large surface area available for adsorption. wikipedia.org It is a widely utilized adsorbent due to its cost-effectiveness and efficiency in trapping organic molecules. preprints.orgscienceinfo.com Commercial products, such as filtration kits and "tea bags" containing activated carbon, are available for the simple and effective removal of ethidium bromide from solutions. oakland.edutntech.educolumbia.edunortheastern.edu

Origin: Activated carbon can be produced from a wide variety of carbon-rich raw materials. scienceinfo.comfeeco.com Common sources include wood, coal, peat, lignin, and agricultural byproducts such as coconut shells, nut shells, and fruit pits. wikipedia.orgscienceinfo.com The use of waste materials like those from paper mills is also being explored, which can help reduce landfill burden. wikipedia.org

Preparation Methods: The production of activated carbon involves two primary methods: physical activation and chemical activation. feeco.comijert.org

Physical Activation: This is a two-step process. First, the raw material is carbonized by heating it at temperatures between 400-900°C in an inert atmosphere to remove volatile components. wikipedia.orgscienceinfo.comijert.org The resulting char is then "activated" by exposing it to oxidizing gases like steam, carbon dioxide, or air at high temperatures (800-1000°C). scienceinfo.comijert.org This process develops the porous structure of the carbon. wikipedia.org

Chemical Activation: This method is typically a single-step process. The precursor material is impregnated with a chemical agent, such as phosphoric acid (H₃PO₄), zinc chloride (ZnCl₂), sodium hydroxide (B78521) (NaOH), or potassium hydroxide (KOH), and then heated. ijert.orgmdpi.com Chemical activation generally requires lower temperatures and shorter processing times than physical activation, often resulting in a higher yield and well-developed porosity. ijert.org

The high efficiency of activated carbon as an adsorbent is attributed to its unique physical and chemical properties. e3s-conferences.org

Pore Structure and Surface Area: The defining characteristic of activated carbon is its extensive network of micropores, mesopores, and macropores. wikipedia.orgmdpi.com This structure provides an exceptionally large surface area; a single gram of activated carbon can have a surface area of over 3,000 square meters. wikipedia.org This vast surface area offers numerous sites for ethidium bromide molecules to adhere to, a process known as adsorption. wikipedia.org

Surface Chemistry: The surface of activated carbon is not inert but possesses a complex chemistry. wikipedia.org It contains various surface functional groups, such as carboxyl, lactone, phenol, and carbonyl groups. mdpi.com The nature (acidic or basic) and concentration of these functional groups are critical as they influence the interaction between the carbon surface and the adsorbate molecules. preprints.orge3s-conferences.org For ethidium bromide removal, the efficiency is significantly affected by the adsorbent's pore size and the specific functional groups present on its surface. preprints.org Studies have shown that increasing the concentration of activated charcoal enhances the removal percentage of EtBr. preprints.org

Carbon nanotubes (CNTs) are advanced materials with unique structural and electronic properties that make them excellent adsorbents for environmental remediation. researchgate.netmdpi.com Their hollow, nanometer-sized cylindrical structure and large specific surface area are highly suitable for the removal of various contaminants, including ethidium bromide. researchgate.net

Single-walled carbon nanotubes have been investigated as a potent adsorbent for removing ethidium bromide from aqueous solutions. oiccpress.comoiccpress.com

Adsorption Affinity: SWCNTs possess highly hydrophobic surfaces, which results in a strong affinity for adsorbing synthetic organic chemicals like EtBr. oiccpress.com

Kinetics and Equilibrium: The adsorption of EtBr onto SWCNTs is a rapid process. oiccpress.comnih.gov Research indicates that equilibrium can be achieved in as little as 5 to 6 minutes. oiccpress.comnih.gov The adsorption behavior is often accurately described by the Langmuir isotherm model, which suggests that the EtBr molecules form a single layer (monolayer) on the surface of the nanotubes. oiccpress.comnih.gov

Comparative Efficiency: Studies comparing SWCNTs with other materials, such as nanoscale zero-valent iron (NZVI), have shown that SWCNTs can be more effective for ethidium bromide removal. oiccpress.com

The performance of carbon nanotubes can be significantly improved through surface modification, a process known as functionalization. nih.govacs.org Attaching specific chemical groups, such as carboxyl groups (-COOH), to the nanotube surface enhances their adsorption capabilities. nih.govossila.com

Enhanced Adsorption Capacity: Functionalizing SWCNTs with carboxylate groups (creating SWCNT-COOH) has been shown to increase their maximum adsorption capacity for ethidium bromide. nih.gov This enhancement is attributed to an increase in porosity and a more negative surface charge, which promotes interaction with the positively charged EtBr molecule. nih.gov

Faster Kinetics: SWCNT-COOH exhibits faster adsorption kinetics compared to its un-functionalized counterpart. Equilibrium for EtBr adsorption can be reached in just 3 minutes with SWCNT-COOH, compared to 6 minutes for pristine SWCNTs. nih.gov

Increased Affinity: The introduction of carboxyl groups increases the affinity of the binding sites for ethidium bromide. nih.gov Research data confirms that functionalized nanotubes have a higher maximum adsorption capacity than non-functionalized ones. nih.gov

Data Tables

The following tables summarize key research findings on the adsorption of ethidium bromide by different types of carbon nanotubes.

Table 1: Research Findings on Ethidium Bromide Adsorption by Carbon Nanotubes

| Adsorbent | Max Adsorption Capacity (mg/g) | Equilibrium Time (min) | Isotherm Model Fit |

|---|---|---|---|

| SWCNTs | 0.770 | 6 | Langmuir |

| SWCNT-COOH | 0.830 | 3 | Langmuir |

Data sourced from Moradi et al., 2014. nih.gov

Table 2: Comparison of Adsorption Parameters for SWCNTs and SWCNT-COOH

| Parameter | SWCNTs | SWCNT-COOH |

|---|---|---|

| Adsorption Capacity | Lower | Higher |

| Adsorption Rate | Slower | Faster |

| Binding Affinity | Lower | Higher |

Based on findings from Moradi et al., 2014. nih.gov

Carbon Nanotubes

Single-Walled Carbon Nanotubes (SWCNTs)

Clay Mineral-Based Adsorbents

Clay minerals are naturally abundant, low-cost, and possess high surface areas and cation exchange capacities, making them attractive candidates for the adsorption of contaminants like ethidium bromide. preprints.org In aqueous solutions, EtBr exists as a positively charged cation (Et⁺), which is readily attracted to the negatively charged surfaces of clay minerals. preprints.org The primary mechanism of adsorption often involves the exchange of interlayer cations within the clay structure for Et⁺ ions, leading to strong electrostatic interactions and the stabilization of EtBr within the clay matrix. preprints.orgresearchgate.net

Montmorillonite (B579905) (e.g., Ca-Montmorillonite)

Montmorillonite, a type of swelling clay mineral, has demonstrated significant potential for EtBr removal. deswater.com Studies have shown that both the external and internal surfaces of montmorillonites are effective sorption sites for EtBr, with reported adsorption capacities reaching as high as 600 mg/g. researchgate.net

Specifically, Ca-montmorillonite has been identified as an excellent candidate for the rapid and effective removal of EtBr. researchgate.netdeswater.com Research indicates that the removal process can reach equilibrium within one hour. researchgate.netdeswater.com The primary mechanism is cation exchange, where Ca²⁺ ions in the montmorillonite are replaced by Et⁺ cations. researchgate.net This is supported by the linear correlation observed between the amount of metal cations desorbed from the clay and the amount of ethidium removed. researchgate.netdeswater.com Furthermore, the intercalation of flat-lying ethidium dimers into the clay's interlayer has been observed, which increases the thermal stability of the adsorbed compound. researchgate.netdeswater.com

| Adsorbent | Adsorption Capacity (mg/g) | Key Findings |

| Montmorillonite | 600 researchgate.net | Both external and internal surfaces are effective for EtBr sorption. researchgate.net |

| Ca-Montmorillonite | 502.89 preprints.org | Cation exchange is the dominant removal mechanism. researchgate.net Equilibrium is reached within 1 hour. researchgate.netdeswater.com |

Rectorite

Rectorite, a clay mineral composed of regularly interstratified layers of illite (B577164) and montmorillonite, has also been evaluated for its ability to remove EtBr from aqueous solutions. nih.gov It exhibits a high cation exchange capacity (CEC) and a large specific surface area, which contribute to its effectiveness. nih.govebi.ac.uk

Studies have shown that rectorite can achieve a high uptake of Et⁺, with adsorption capacities reported to be around 157.72 mg/g to 160 mg/g. preprints.orgdeswater.com The removal of Et⁺ by rectorite is an extremely fast process. researchgate.netnih.gov The dominant mechanism of removal has been identified as cation exchange, evidenced by the desorption of inorganic cations like Ca²⁺ and the sorption of the bromide counterion. researchgate.netnih.gov Thermal analyses have also indicated that the adsorbed EtBr can be thermally destructed within the interlayer of the rectorite, suggesting a potential for thermal regeneration of the adsorbent. researchgate.netnih.gov

| Adsorbent | Adsorption Capacity (mg/g) | Key Findings |

| Rectorite | 157.72 - 160 preprints.orgdeswater.com | Extremely fast adsorption process. researchgate.netnih.gov Cation exchange is the primary mechanism. researchgate.netnih.gov |

Palygorskite

Palygorskite, a fibrous clay mineral, has been investigated as a natural adsorbent for EtBr removal. researchgate.net Batch adsorption experiments under various physicochemical conditions have demonstrated its effectiveness. nih.gov

The maximum adsorption capacity of a naturally occurring palygorskite (PFl-1) was found to be 285 mmol/kg, which is equivalent to 108 mg/g. researchgate.netlancs.ac.uk The adsorption process follows the pseudo-second-order kinetic model, with equilibrium being reached within one hour. lancs.ac.uk The primary adsorption mechanism is cation exchange, which is supported by the linear correlation between the amount of exchangeable cations desorbed and the amount of EtBr adsorbed. nih.gov Detailed analyses have confirmed that EtBr adsorption occurs predominantly on the surface of the palygorskite. researchgate.netnih.gov A minor portion of EtBr is also adsorbed through intercalation into smectite impurities present in the palygorskite sample. researchgate.netnih.gov

| Adsorbent | Adsorption Capacity (mg/g) | Key Findings |

| Palygorskite (PFl-1) | 108 lancs.ac.uk | Adsorption primarily occurs on the mineral surface. researchgate.netnih.gov Cation exchange is the main adsorption mechanism. nih.gov |

Pyrophyllite Nanoclay (PNC)

Pyrophyllite nanoclay (PNC), a naturally abundant aluminosilicate, has been explored as a promising adsorbent for EtBr. researchgate.net It has demonstrated nearly quantitative adsorption of EtBr under optimized conditions. researchgate.net

The maximum adsorption efficiency observed was 6.53 mg/g at room temperature. researchgate.netresearchgate.net The adsorption process is best described by the Freundlich isotherm model and follows pseudo-second-order kinetics. researchgate.netresearchgate.net Unlike some other clays (B1170129), the mechanism for PNC is proposed to be distinctive, focusing on surface adsorption. researchgate.net The adsorbent has also shown good reusability, maintaining its performance over multiple cycles. researchgate.netresearchgate.net

| Adsorbent | Adsorption Capacity (mg/g) | Key Findings |

| Pyrophyllite Nanoclay (PNC) | 6.53 researchgate.netresearchgate.net | Follows Freundlich isotherm and pseudo-second-order kinetics. researchgate.netresearchgate.net Reusable for multiple cycles. researchgate.netresearchgate.net |

Nanoparticle-Based Adsorbents

Nanoparticles offer a high surface-to-volume ratio, which can significantly enhance their adsorption capacity for various pollutants, including ethidium bromide. preprints.org

Palladium Nanoparticles (PdNPs)

Palladium nanoparticles (PdNPs) have been investigated as an adsorbent for the removal of EtBr from aqueous solutions. researcher.life Phytomediated synthesis has been used to produce catalytically active and antibacterial PdNPs that are effective for this purpose. researcher.life

The adsorption of EtBr onto PdNPs follows pseudo-second-order kinetics. researcher.life The adsorption process fits well with the Freundlich and Temkin isotherm models, which suggests that the adsorption occurs on a heterogeneous surface and is a multi-layer process. researcher.life Thermodynamic analysis indicated that the adsorption process is non-spontaneous and endothermic. researcher.life

| Adsorbent | Isotherm Model | Kinetic Model |

| Palladium Nanoparticles (PdNPs) | Freundlich, Temkin researcher.life | Pseudo-second-order researcher.life |

Phytomediated Synthesis Approaches

Phytomediated synthesis, a green chemistry approach, utilizes plant extracts for the creation of nanoparticles. This method is considered cost-effective and environmentally friendly. researcher.life Plant extracts contain phytochemicals that act as both reducing and capping agents in the synthesis of metallic nanoparticles. For instance, the synthesis of silver nanoparticles (AgNPs) has been achieved using aqueous extracts from the peels of Citrus macroptera and leaves of Pistia stratiotes. acs.orgmdpi.com Similarly, extracts from Ocimum americanum have been used to create zinc oxide (ZnO) nanoparticles. scispace.com

In the context of ethidium bromide (EtBr) removal, phytomediated synthesis has been employed to create effective adsorbents. One study optimized the synthesis of palladium nanoparticles (PdNPs) for EtBr adsorption. researcher.life The process involved using a plant extract where optimal conditions were found to be a precursor to extract ratio of 4:1, a pH of 3, and incubation at 80°C for 60 minutes. researcher.life This resulted in the formation of spherical, stable, and monodispersed PdNPs with a size range of 5-10 nm. researcher.life

Another approach involved the synthesis of silver nanoparticle-embedded cellulose-gelatin hybrid hydrogels. These hydrogels were then used for the catalytic reduction and degradation of EtBr. nih.gov The presence of the synthesized silver nanoparticles significantly accelerated the degradation of EtBr compared to using the reducing agent, sodium borohydride, alone. nih.gov

Copper Oxide (CuO) Nanoparticles

Copper oxide (CuO) nanoparticles have been investigated as an effective adsorbent for removing ethidium bromide from aqueous solutions. nih.govpnu.ac.ir These nanoparticles possess a significant surface area, a key characteristic for efficient adsorption. One study reported the surface area of their synthesized CuO nanoparticles to be 89.59 m²/g. nih.gov

The effectiveness of CuO nanoparticles in adsorbing EtBr is influenced by several operational parameters, including pH, contact time, and initial concentration. The removal of EtBr increases as the pH rises from 1 to 7, reaching its maximum at a pH of 9. nih.gov Adsorption data for EtBr onto CuO nanoparticles have been shown to fit well with Langmuir, Freundlich, and Flory-Huggins isotherm models. nih.gov The Langmuir model indicated a maximum adsorption capacity of 0.868 mg/g for ethidium bromide. nih.gov The adsorption process follows pseudo-second-order kinetics. nih.gov Thermodynamic studies have revealed that the adsorption of EtBr onto CuO nanoparticles is a spontaneous and endothermic process. nih.gov

Manganese-Doped Zinc Sulphide (ZnS) Nanoparticles

Manganese-doped zinc sulfide (B99878) (Mn-doped ZnS) nanoparticles have been synthesized and utilized for the removal of ethidium bromide from water. nih.gov These nanoparticles are typically created through a co-precipitation method. nih.gov Characterization using techniques like X-ray diffraction (XRD) confirms the zinc blende structure of the synthesized nanoparticles. scite.ai

The adsorption process is optimized by controlling various experimental parameters. nih.gov Studies have shown that Mn-doped ZnS nanoparticles can be a very effective adsorbent for EtBr. nih.gov The adsorption kinetics are often analyzed using models such as the Langmuir, Freundlich, and Flory-Huggins isotherms to understand the interaction between the nanoparticles and the dye. nih.gov

DNA-Loaded Magnetic Nanoparticles (e.g., Fe3O4)

A novel and highly efficient method for EtBr removal involves the use of DNA-loaded magnetic nanoparticles, specifically iron(II,III) oxide (Fe3O4). nih.govresearchgate.net This approach leverages the strong and specific interaction between EtBr and DNA. researchgate.net In this system, DNA is covalently loaded onto the surface of Fe3O4 magnetic nanoparticles. nih.govresearchgate.net

This method demonstrates rapid removal of EtBr, with the process being completed in as little as one minute. nih.govresearchgate.net For a typical laboratory concentration of EtBr (0.5 mg L⁻¹), a removal efficiency of over 99% can be achieved with a nanoparticle dosage of 1 g L⁻¹. nih.govresearchgate.net The optimal pH for this process is approximately 7, and it is effective over a temperature range of 4 to 35 °C. nih.govresearchgate.net

The adsorption kinetics follow a second-order reaction model, and the adsorption isotherm is well-described by the Freundlich model. nih.govresearchgate.net Thermodynamic analysis indicates that the adsorption process is spontaneous and exothermic. nih.govresearchgate.net The magnetic nature of the Fe3O4 nanoparticles allows for easy separation of the adsorbent from the solution after treatment.

Biomass-Derived and Composite Adsorbents

Nutraceutical Industrial Fennel Seed Spent (NIFSS)

Nutraceutical industrial fennel seed spent (NIFSS), a waste product from the nutraceutical industry, has been identified as a promising low-cost adsorbent for the removal of ethidium bromide. researchgate.netebi.ac.uktandfonline.com This material is the residue left after fennel seeds have undergone various chemical, thermal, and mechanical processes. preprints.org Despite this processing, NIFSS retains a fibrous and porous structure, as revealed by scanning electron microscopy (SEM), which is conducive to adsorption. researchgate.netpreprints.org

The adsorption of EtBr onto NIFSS has been confirmed through Fourier-transform infrared (FTIR) spectroscopy, which shows shifts in characteristic peaks, indicating the interaction between the adsorbent and the dye. preprints.orgnih.gov The effectiveness of NIFSS as an adsorbent is influenced by factors such as initial dye concentration, adsorbent dosage, temperature, contact time, and pH. ebi.ac.uknih.gov Equilibrium data for the adsorption process have been analyzed using various isotherm models, and the kinetics have been studied using pseudo-first-order and pseudo-second-order models. nih.gov

Natural Pumice and Modified Pumice (e.g., Iron-Coated Pumice Stone)

Natural pumice (NP) and its modified forms, such as iron-coated pumice stone (Fe-CP), have been investigated as low-cost adsorbents for ethidium bromide removal from aqueous solutions. researchgate.netdeswater.comsciexplore.ir These materials are readily available and offer a cost-effective alternative to other adsorbents. preprints.org

The adsorption capacity of these materials is influenced by several operational parameters, including the adsorbent dose, initial EtBr concentration, pH, and contact time. deswater.comtandfonline.com Studies have shown that modifying the surface of natural pumice, for example by coating it with iron, can enhance its adsorption capacity. The maximum adsorption capacity (qm) for EtBr was found to be 40.25 mg/g for natural pumice and increased to 45.08 mg/g for iron-coated pumice. deswater.comtandfonline.com

The adsorption of EtBr onto both natural and iron-coated pumice follows the Freundlich isotherm model and fits a pseudo-second-order kinetics equation. deswater.comtandfonline.com

Research Findings on

| Adsorbent Material | Type | Key Research Findings | Maximum Adsorption Capacity (qm) | Citations |

| Phytomediated Palladium Nanoparticles | Nanoparticle | Synthesized using plant extracts; spherical, stable, and monodispersed (5-10 nm). | Not specified | researcher.life |

| Copper Oxide (CuO) Nanoparticles | Nanoparticle | High surface area (89.59 m²/g); adsorption is pH-dependent (max at pH 9) and follows pseudo-second-order kinetics. | 0.868 mg/g | nih.gov |

| Manganese-Doped Zinc Sulphide (ZnS) Nanoparticles | Nanoparticle | Synthesized via co-precipitation; effective for EtBr removal. | Not specified | nih.govscite.ai |

| DNA-Loaded Fe3O4 Nanoparticles | Nanoparticle Composite | Rapid removal (>99% in 1 min); optimal at pH 7; magnetic for easy separation. | Not specified | nih.govresearchgate.net |

| Nutraceutical Industrial Fennel Seed Spent (NIFSS) | Biomass-Derived | Low-cost adsorbent with a fibrous, porous structure. | Not specified | researchgate.nettandfonline.compreprints.orgnih.gov |

| Natural Pumice (NP) | Natural Material | Low-cost adsorbent. | 40.25 mg/g | deswater.comtandfonline.com |

| Iron-Coated Pumice (Fe-CP) | Modified Natural Material | Enhanced adsorption compared to natural pumice. | 45.08 mg/g | deswater.comtandfonline.com |

Chromatin-Based Adsorbents (e.g., from Common Carp (B13450389) Testis)

A highly effective and economical adsorbent for ethidium bromide (EtBr) decontamination has been developed using chromatin extracted from the testes of common carp. researchgate.netnih.gov This material is abundant, readily available, and offers a cost-effective alternative to other adsorbents. researchgate.netnih.gov The primary components of this adsorbent are DNA and proteins, which form the chromatin complex. researchgate.net The adsorption mechanism is believed to be similar to the selective intercalation of EtBr into DNA base pairs. researchgate.net

Research has demonstrated the high efficiency of this chromatin-based adsorbent. In batch adsorption studies conducted at a pH of 7.4 and a temperature of 30°C, the removal efficiency for EtBr exceeded 99% within just 3 minutes for an initial EtBr concentration of 2 mg·L⁻¹. researchgate.netnih.gov The maximum observed adsorption amount of the chromatin was 45.73 mg·g⁻¹. researchgate.netnih.gov Kinetic and isotherm analyses revealed that the adsorption process follows a pseudo-second-order kinetic model and fits the Langmuir isotherm model. researchgate.netnih.gov The calculated maximum theoretical adsorption capacity based on the Langmuir model is 48.08 mg·g⁻¹. researchgate.netnih.gov Thermodynamic studies indicate that the adsorption of EtBr by chromatin is a spontaneous process, driven primarily by hydrogen bonding and van der Waals forces. researchgate.netnih.gov The extraction yield of chromatin is noted to be significantly higher than that of pure DNA from the same source, making it a more practical option. researchgate.net

Table 1: Adsorption Parameters for Chromatin from Common Carp Testis

| Parameter | Value / Condition | Source |

| Adsorbent | Chromatin (from Common Carp Testis) | researchgate.netnih.gov |

| Optimal pH | 7.4 | researchgate.netnih.gov |

| Optimal Temperature | 30°C | researchgate.netnih.gov |

| Equilibrium Time | 3 minutes | researchgate.netnih.gov |

| Removal Efficiency | >99% (at 2 mg·L⁻¹ EtBr) | researchgate.netnih.gov |

| Maximum Adsorption | 45.73 mg·g⁻¹ | researchgate.netnih.gov |

| Theoretical Max. Adsorption | 48.08 mg·g⁻¹ (Langmuir model) | researchgate.netnih.gov |

| Adsorption Kinetics | Pseudo-second-order | researchgate.netnih.gov |

| Adsorption Isotherm | Langmuir | researchgate.netnih.gov |

Chitosan-Polyvinyl Alcohol (PVA) Composites

Composite materials combining chitosan (B1678972) and polyvinyl alcohol (PVA) have been engineered as effective adsorbents for pollutants. A novel composite that incorporates chromatin into a chitosan-polyvinyl alcohol matrix has been specifically developed for the efficient removal of ethidium bromide. nih.govresearchgate.net This environmentally friendly adsorbent features a dense, porous, and uniformly distributed morphology, as shown by scanning electron microscopy (SEM). nih.govresearchgate.net The structure contains both mesopores and macropores. nih.gov Within the composite, chromatin is uniformly dispersed and bound to the chitosan-PVA carrier via hydrogen bonding. nih.govresearchgate.net

The performance of this composite is significant, even with a low chromatin content of just 5%. nih.gov Under optimal experimental conditions (T = 30℃, t = 120 min, pH = 7.4), the composite demonstrates high adsorption rates. nih.govresearchgate.net For an EtBr concentration of 2 mg·L⁻¹, the adsorption rate is 99%, and for a higher concentration of 20 mg·L⁻¹, the rate remains high at 90%. nih.govresearchgate.net The adsorption kinetics of this composite are best described by the pseudo-second-order kinetic model. nih.govresearchgate.net The process is shown to be spontaneous and follows the Freundlich isothermal model. nih.gov The successful immobilization of chromatin within the chitosan-PVA structure provides a new avenue for applying chromatin in the treatment of EtBr-contaminated solutions. nih.govresearchgate.net

Table 2: Research Findings for Chromatin-Loaded Chitosan-PVA Composite

| Parameter | Value / Condition | Source |

| Adsorbent | Chromatin-loaded Chitosan-Polyvinyl Alcohol Composite | nih.govresearchgate.net |

| Optimal pH | 7.4 | nih.govresearchgate.net |

| Optimal Temperature | 30°C | nih.govresearchgate.net |

| Reaction Time | 120 minutes | nih.govresearchgate.net |

| Adsorption Rate (2 mg·L⁻¹ EtBr) | 99% | nih.govresearchgate.net |

| Adsorption Rate (20 mg·L⁻¹ EtBr) | 90% | nih.govresearchgate.net |

| Adsorption Kinetics | Pseudo-second-order | nih.govresearchgate.net |

| Adsorption Isotherm | Freundlich | nih.govresearchgate.net |

Other Emerging Biopolymer-Based Systems

Beyond chromatin and specific chitosan-PVA composites, research is exploring a variety of other biopolymer-based systems for the removal of dyes like ethidium bromide from wastewater. rsc.org These materials are gaining attention due to their abundance, renewability, and low toxicity. rsc.org Biopolymers such as cellulose (B213188), alginate, and various polysaccharides are being developed into advanced adsorbent materials like hydrogels, foams, and nanocomposites. rsc.orgfrontiersin.org

Notable emerging systems include:

Cellulose and Gelatin-Based Hydrogels: A hydrogel synthesized from cellulose and gelatin, with grafted poly(acrylic acid), has been investigated for the removal of ethidium bromide and eosin. rsc.orgresearchgate.net This system demonstrated rapid adsorption, achieving equilibrium in about 30 minutes. rsc.org

Chitosan-Based Nanocomposites: Chitosan, a widely available biopolymer, is being incorporated into nanocomposites to enhance its adsorption capabilities. researchgate.net For instance, a composite of chitosan, polyvinylidene chloride, and gold-modified titanium dioxide (CS/PVDC/TiO2-Au) has been used for the photocatalytic degradation of EtBr, successfully removing 70-90% of the dye under sunlight. ekb.eg

Alginate Composites: Sodium alginate is another promising biopolymer used to create composite beads and cryogels for dye removal. frontiersin.org Its high content of carboxylic and hydroxyl groups makes it an excellent adsorbent for cationic pollutants. frontiersin.org Enhancing its properties by creating composites with materials like titanium dioxide nanowires doped with zirconium is an active area of research. frontiersin.org

Fungal Peptidomelanin: A novel, water-soluble biopolymer, peptidomelanin, secreted by the fungus Aspergillus niger, is being explored as a powerful chelating agent. researchgate.net While initial studies have focused on its high affinity for heavy metals, its complex structure suggests potential applications for sequestering organic pollutants as well. researchgate.net

These emerging systems represent a move towards creating sustainable and highly efficient technologies for the remediation of water contaminated with hazardous dyes. rsc.org

Mechanisms of Ethidium Bromide Adsorption

Surface Interaction Phenomena

In aqueous solutions, ethidium (B1194527) bromide exists as a positively charged cation (Et⁺), balanced by a bromide anion (Br⁻). preprints.org This cationic nature is a key factor in its adsorption, particularly onto materials with negatively charged surfaces. This process, known as cation exchange, is a dominant mechanism for various adsorbents, especially clay minerals. preprints.orgresearchgate.netresearchgate.net

Materials like montmorillonite (B579905), rectorite, and palygorskite possess a high cation exchange capacity (CEC) and a large specific surface area, making them effective at attracting and binding the Et⁺ cations. preprints.orgresearchgate.net The negatively charged sites on the clay surface readily exchange their existing cations (like Ca²⁺) for the ethidium cations in the solution. researchgate.netresearchgate.net This exchange results in strong electrostatic interactions that stabilize the EtBr on the adsorbent's surface. preprints.org Studies have shown a direct correlation between the amount of EtBr adsorbed and the amount of inorganic cations released from the adsorbent, confirming the prevalence of this mechanism. researchgate.netresearchgate.netnih.gov

The efficiency of electrostatic interaction is influenced by the pH of the solution. At a neutral to slightly basic pH (7-8), the conditions are often optimal for this type of adsorption. preprints.org

Table 1: Adsorption Capacities of Clay-Based Adsorbents via Cation-Exchange

| Adsorbent Material | Reported Adsorption Capacity | Reference |

|---|---|---|

| Ca-Montmorillonite | 502.89 mg/g | preprints.org |

| Montmorillonite | up to 600 mg/g | preprints.orgresearchgate.net |

| Rectorite | 157.72 mg/g (or 160 mg/g) | preprints.orgdeswater.com |

| Palygorskite | 275 mmol/kg (108 mg/g) | preprints.orgnih.govlancs.ac.uk |

The structure of ethidium bromide features a planar, tricyclic aromatic ring system known as a phenanthridine (B189435) core. preprints.org This aromatic nature allows for significant π-π stacking interactions, a type of non-covalent interaction between aromatic rings. These interactions are particularly important when EtBr is adsorbed onto carbon-based materials like activated carbon and carbon nanotubes. preprints.orgsci-hub.se

Hydrogen bonding can also play a significant role in the adsorption of ethidium bromide. This occurs when a hydrogen atom, bonded to a highly electronegative atom like nitrogen or oxygen, is attracted to another nearby electronegative atom. In the case of EtBr, the primary amine groups (-NH₂) on its structure can act as hydrogen bond donors. deswater.com

Adsorbent materials with functional groups containing oxygen or nitrogen, such as carboxyl (-COOH) or hydroxyl (-OH) groups, can act as hydrogen bond acceptors. nih.govresearchgate.net For instance, studies on the adsorption of EtBr onto chromatin have suggested that hydrogen bonding is a dominant force in the spontaneous adsorption process. researchgate.netnih.gov Similarly, the adsorption of dyes onto materials like chitosan-based composites is often governed by interactions including hydrogen bonding. researchgate.netresearchgate.net

Ethidium bromide possesses both hydrophilic and hydrophobic characteristics. preprints.org The planar aromatic rings contribute to its hydrophobic nature. preprints.org This hydrophobicity drives the molecule to move from a polar aqueous environment to a less polar or nonpolar surface, such as the interior of a porous adsorbent. geneticeducation.co.inwikipedia.org

This phenomenon is a significant driving force for the intercalation of EtBr into the DNA double helix, where it moves into the nonpolar interior. preprints.orggeneticeducation.co.in A similar principle applies to its adsorption onto certain materials. For example, the highly hydrophobic surfaces of single-walled carbon nanotubes (SWCNTs) show a strong affinity for organic chemicals like EtBr. oiccpress.com The removal of water molecules associated with the EtBr cation as it moves into a hydrophobic environment can also enhance fluorescence, a property utilized in its detection. wikipedia.orgbitesizebio.com

Ion-dipole interactions can contribute to the adsorption of ethidium bromide, particularly on surfaces that have polar functional groups. This type of interaction occurs between the cationic ethidium ion (Et⁺) and the partial charges of polar molecules or functional groups on the adsorbent surface. deswater.com

For example, research on the adsorption of EtBr onto Ca-montmorillonite has suggested that the amine groups of the ethidium molecule can participate in ion-dipole interactions with the adsorbent surface. deswater.com This adds another layer to the binding mechanism, working in conjunction with other forces like cation exchange.

If the pores of the adsorbent are of a suitable size and shape, EtBr molecules can become physically entrapped within them. nih.gov Materials with a well-developed porous structure, including mesopores and macropores, provide ample space for this to occur. nih.gov Scanning electron microscopy (SEM) has been used to reveal fibrous and porous structures in adsorbents like nutraceutical industrial fennel seed spent (NIFSS) and chitosan (B1678972) polyvinyl alcohol composites, which are conducive to adsorption through pore-filling. preprints.orgnih.gov

Table 2: Summary of Adsorption Mechanisms and Relevant Adsorbents

| Mechanism | Description | Example Adsorbents | References |

|---|---|---|---|

| Electrostatic Interactions | Attraction between cationic EtBr and negatively charged adsorbent surfaces. | Clay minerals (Montmorillonite, Rectorite, Palygorskite) | preprints.orgresearchgate.netresearchgate.net |

| π-π Stacking Interactions | Non-covalent interaction between the aromatic rings of EtBr and the adsorbent. | Activated Carbon, Carbon Nanotubes | preprints.orgsci-hub.sebioorganic-chemistry.com |

| Hydrogen Bonding | Interaction between hydrogen atoms on EtBr's amine groups and electronegative atoms on the adsorbent. | Chromatin, Chitosan composites | nih.govresearchgate.netnih.gov |

| Hydrophobic Interactions | Movement of the hydrophobic parts of EtBr from water to the nonpolar adsorbent surface. | Single-Walled Carbon Nanotubes (SWCNTs) | preprints.orggeneticeducation.co.inoiccpress.com |

| Ion-Dipole Interactions | Attraction between the EtBr cation and polar functional groups on the adsorbent. | Ca-montmorillonite | deswater.com |

| Physical Pore-Filling | Physical entrapment of EtBr molecules within the pores of the adsorbent. | Activated Carbon, Porous composites | preprints.orgnih.govnih.gov |

Surface Complexation

Surface complexation is a primary mechanism through which adsorbents bind Ethidium Bromide. This process involves the formation of a complex between the EtBr molecule and the adsorbent surface, driven by a variety of forces. The exact nature of these interactions can include van der Waals forces, hydrophobic interactions, and, most significantly, electrostatic attractions. smolecule.com

Electrostatic interaction is a key factor, particularly given that EtBr exists as a positively charged cation (Et⁺) in aqueous solutions. preprints.orgidsi.md Adsorbents with negatively charged surfaces, therefore, exhibit a strong affinity for EtBr. For example, the adsorption of EtBr onto nanohydroxyapatite is explained by the electrostatic attraction between the material's negatively charged surface (at pH values above its point of zero charge of 7.9) and the cationic EtBr molecule. idsi.md Similarly, for sodium alginate/graphene oxide (SA/GO) beads, the influence of solution pH and the minimal role of the bromide counter-ion (Br⁻) point to electrostatic interaction as the principal adsorption mechanism. researcher.life

The acid-base properties of the adsorbent surface also play a crucial role. Chemisorption of EtBr has been shown to be favored on the slightly basic surfaces of materials like undoped titanium dioxide (TiO₂). csic.es The interactions are not limited to simple electrostatic attraction; they can also involve hydrogen bonding and π-π stacking, especially with carbonaceous adsorbents. preprints.orgresearchgate.net These combined forces lead to the effective formation of surface complexes, sequestering EtBr from the solution. smolecule.combohrium.com

Adsorption Site Characteristics

The chemical nature of the adsorbent surface, specifically the presence of various functional groups, plays a vital role in the adsorption of Ethidium Bromide. These groups act as active sites for binding EtBr through several interaction mechanisms.

On activated carbon, the primary binding mechanisms include π-π interactions, electrostatic interactions, and hydrogen bonding. preprints.org The adsorption capacity can be significantly enhanced by chemically modifying the surface to introduce specific functional groups. For instance, oxidizing activated carbon with nitric acid introduces carboxyl (-COOH) and amine (-NH2) groups, which can then be used to form stable amide bonds with linker molecules, ultimately providing more robust binding sites for EtBr. preprints.org Similarly, the functionalization of single-walled carbon nanotubes (SWCNTs) with carboxylate groups (SWCNT-COOH) has been shown to increase the maximum adsorption capacity for EtBr compared to their non-functionalized counterparts. nih.gov

For clay-based adsorbents like Ca-montmorillonite, Fourier-transform infrared (FTIR) spectroscopy has provided evidence for the active participation of the amine groups on the EtBr molecule itself in the adsorptive interaction. deswater.com In other systems, functional groups on the adsorbent such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups can facilitate adsorption through hydrogen bonding and Van der Waals interactions. jwent.net

The table below summarizes research findings on the impact of surface functional groups on EtBr adsorption.

| Adsorbent | Key Functional Groups | Primary Interaction Mechanisms | Reference |

| Activated Carbon | Carboxyl (-COOH), Amine (-NH2) | π-π interactions, electrostatic interactions, hydrogen bonding, covalent bonding | preprints.org |

| SWCNT-COOH | Carboxylate (-COOH) | Enhanced electrostatic interaction | nih.gov |

| Ca-Montmorillonite | Surface hydroxyls | Interaction with EtBr's amine groups | deswater.com |

| Fe₃O₄/C Nanocomposite | -OH, C=O, C-O | Hydrogen bonding, Van der Waals interactions | jwent.net |

The physical structure of an adsorbent, particularly its specific surface area (SSA) and pore characteristics, is a critical determinant of its capacity for Ethidium Bromide removal. jchemlett.com Adsorption is a surface phenomenon, meaning a larger surface area generally provides more available active sites for EtBr molecules to bind. preprints.orgjchemlett.com

Materials with high porosity and large surface areas are often excellent adsorbents. For example, activated charcoal's effectiveness is largely attributed to its porous structure and the functional groups within it. preprints.org Similarly, clay minerals are valued for their high surface area and unique layered structures. preprints.org Nanocrystalline hydroxyapatite (B223615) has demonstrated good adsorption ability towards EtBr, possessing a high specific surface area of 81 m²/g. idsi.md In another study, activated carbon used for adsorbing rhodium bromide complexes had a specific surface area of 917 m²/g, as determined by the BET method. nih.gov

The modification of materials to enhance their surface properties has proven effective. Treating pumice with hydrochloric acid and coating it with nanoparticles of ZnO or TiO₂ increases its porosity and creates a rougher, non-uniform surface. This modification leads to a greater surface area and more available adsorption sites, significantly increasing the adsorption capacity for EtBr. The presence of mesopores (2-50 nm) and macropores (>50 nm) in a chromatin-loaded chitosan polyvinyl alcohol composite was confirmed by BET analysis and linked to its high efficiency in removing EtBr. nih.gov

The table below presents data on the surface area of various adsorbents studied for pollutant removal.

| Adsorbent Material | Specific Surface Area (SSA) | Pollutant | Reference |

| Nanocrystalline Hydroxyapatite | 81 m²/g | Ethidium Bromide | idsi.md |

| Activated Carbon (ORGANOSORB 10—AA) | 917 m²/g | Rh(III) bromide complexes | nih.gov |

| Chromatin-loaded Chitosan Polyvinyl Alcohol | Mesoporous and Macroporous | Ethidium Bromide | nih.gov |

| AKB (Adsorbent from another study) | 507.177 m²/g | Methylene Blue | grafiati.com |

Role of Surface Functional Groups

Intercalation Mechanisms in Layered Materials

For certain classes of adsorbents, particularly layered materials like clays (B1170129), a distinct and highly effective mechanism for EtBr removal is intercalation. researchgate.net This process involves the insertion of EtBr molecules into the interlayer spaces of the adsorbent's crystal structure. deswater.comdeswater.com

Swelling clay minerals such as montmorillonite and rectorite are prime examples of materials that utilize this mechanism. deswater.comresearchgate.net When these clays are exposed to EtBr in an aqueous solution, the cationic ethidium (Et⁺) molecules are drawn to the negatively charged layers of the clay. preprints.org The dominant mechanism driving this is cation exchange, where the Et⁺ ions replace the naturally occurring interlayer cations (like Ca²⁺, Na⁺) within the clay structure. deswater.comdeswater.comresearchgate.net This process is extremely fast and can lead to very high uptake capacities. researchgate.netresearchgate.net

Evidence for intercalation is primarily derived from X-ray diffraction (XRD) analysis, which shows an increase in the basal spacing (the distance between the layers) of the clay after EtBr adsorption. For instance, the basal spacing of Ca-montmorillonite was observed to increase to 18.3 Å after adsorption, implying the insertion of flat-lying ethidium molecules into the clay interlayer. deswater.comdeswater.com This intercalation not only removes EtBr from the solution but also stabilizes it within the clay structure through strong electrostatic interactions. preprints.org

The table below highlights findings related to EtBr intercalation in layered materials.

| Layered Material | Key Mechanism | Supporting Evidence | Adsorption Capacity | Reference |

| Ca-Montmorillonite | Cation Exchange, Intercalation | Increase in basal spacing to 18.3 Å | 1,276 mmol/kg | deswater.comdeswater.com |

| Rectorite | Cation Exchange, Intercalation | Desorption of Ca²⁺, Thermal destruction of EtBr in interlayer | up to 400 mmol/kg | researchgate.netresearchgate.netacs.org |

| Palygorskite (with smectite impurity) | Surface Adsorption, Minor Intercalation | XRD, SEM, EDX analyses | up to 275 mmol/kg (108 mg/g) | researchgate.netlancs.ac.uk |

| Sodium Alginate/Graphene Oxide (SA/GO) | Electrostatic Interaction, Interlayer Adsorption | XRD and FTIR analyses | 2.97 mmol/g (1171.05 mg/g) | researcher.life |

Experimental Design and Optimization of Adsorption Processes

Batch Adsorption Studies

Batch adsorption experiments are a fundamental method for evaluating the performance of an adsorbent. In these studies, a predetermined amount of the adsorbent is brought into contact with a specific volume and concentration of EtBr solution in a controlled environment. By systematically varying key parameters, researchers can elucidate the mechanisms of adsorption and identify the most favorable conditions for efficient removal.

The initial concentration of EtBr in a solution significantly impacts the adsorption process. Generally, as the initial EtBr concentration increases, the amount of EtBr adsorbed per unit mass of the adsorbent (adsorption capacity) also increases until the active sites on the adsorbent surface become saturated. researchgate.netnih.gov

For instance, studies using chromatin extracted from common carp (B13450389) testis as an adsorbent demonstrated that at a fixed adsorbent dosage of 0.5 g/L, EtBr at initial concentrations below 2 mg/L was almost entirely removed, with a removal efficiency exceeding 99%. researchgate.netnih.gov However, as the initial concentration was increased from 5 to 50 mg/L, the removal efficiency decreased, which is attributed to the saturation of the DNA binding sites within the chromatin. researchgate.net Similarly, when using single-walled carbon nanotubes (SWCNTs) and carboxylate-functionalized SWCNTs (SWCNT-COOH), the adsorption capacity was observed to increase with the initial EtBr concentration, which varied from 10 to 40 mg/L. nih.gov In another study, the equilibrium adsorption capacity of both SWCNTs and nanoscale zero-valent iron (NZVI) surfaces decreased as the EtBr concentration increased from 10 to 40 mg/L, because at lower concentrations, the available adsorption sites are more abundant relative to the EtBr molecules. oiccpress.com

Conversely, with adsorbents like raw pumice (P), TiO2/P, and ZnO/P, an increase in the initial EtBr concentration led to an increase in removal efficiency but a decrease in adsorption capacity. This highlights that at lower concentrations, the ratio of available adsorption sites to EtBr molecules is higher, facilitating more efficient removal. oiccpress.comnih.gov

Table 1: Effect of Initial Ethidium (B1194527) Bromide Concentration on Adsorption

| Adsorbent | Initial EtBr Concentration Range (mg/L) | Key Finding | Reference |

|---|---|---|---|

| Chromatin (from common carp testis) | <2 - 50 | Removal efficiency >99% at <2 mg/L; efficiency decreases as concentration increases to 50 mg/L. | researchgate.netnih.gov |

| SWCNTs & SWCNT-COOH | 10 - 40 | Adsorption capacity increases with initial concentration. | nih.gov |

| SWCNTs & NZVI | 10 - 40 | Equilibrium adsorption capacity decreases as concentration increases. | oiccpress.com |

| Pumice (P), TiO2/P, ZnO/P | 1 - 5 (example range) | Removal efficiency increases, while adsorption capacity decreases with increasing concentration. |

The adsorbent dosage is a critical factor that determines the number of available binding sites for EtBr. An increase in the adsorbent dose generally leads to a higher percentage of EtBr removal due to the greater surface area and more available adsorption sites.

For example, a study on the removal of EtBr using natural pumice (NP) and aluminum-coated pumice (ACP) found that the maximum adsorption capacity was achieved with an adsorbent dose of 8 g/L. researchgate.net Research using SWCNTs and NZVI identified an optimum dosage of 30 mg/50 mL for both adsorbents. oiccpress.com While a slight increase in adsorption was noted at 40 mg/50 mL, the marginal improvement did not justify the additional cost and material usage. oiccpress.com Similarly, when using raw pumice and its modified forms (TiO2/P and ZnO/P), it was observed that while the percentage of removal increased with the adsorbent dosage, the adsorption capacity (mg/g) showed an inverse relationship. For instance, at a dosage of 1 g/L, the maximum adsorption capacities were 0.29, 0.47, and 0.52 mg/g for P, TiO2/P, and ZnO/P, respectively, which decreased at a dosage of 10 g/L.

Table 2: Optimization of Adsorbent Dosage for Ethidium Bromide Removal

| Adsorbent | Optimal Dosage | Key Finding | Reference |

|---|---|---|---|

| Natural Pumice (NP) & Aluminum-Coated Pumice (ACP) | 8 g/L | Achieved maximum adsorption capacity. | researchgate.net |

| SWCNTs & NZVI | 30 mg/50 mL | Optimum dose for efficient EtBr removal. | oiccpress.com |

| Pumice (P), TiO2/P, ZnO/P | 1 g/L (for max. capacity) | Adsorption capacity is inversely related to adsorbent dose. | |

| DNA-loaded Fe3O4 nanoparticles | 1 g/L | Achieved >99% removal for 0.5 mg/L EtBr. | nih.gov |

| Chromatin (from common carp testis) | 0.5 g/L | Effective for >99% removal of 2 mg/L EtBr. | nih.gov |

The pH of the solution plays a crucial role in the adsorption of EtBr as it influences the surface charge of the adsorbent and the ionization state of the EtBr molecule. EtBr exists as a cation (Et+) in aqueous solutions. preprints.org

Studies have shown varied optimal pH ranges depending on the adsorbent. For DNA-loaded Fe3O4 nanoparticles, the optimal pH for EtBr removal was found to be around 7. nih.gov Similarly, for chromatin extracted from common carp testis, the maximum removal efficiency was achieved at a pH of 7.4. nih.govresearchgate.net At pH values lower than this, the removal rate gradually decreases. researchgate.net For natural pumice and aluminum-coated pumice, the optimal initial pH was 8. researchgate.net In the case of ZnS nanoparticles, the removal of EtBr was significantly enhanced in an alkaline medium, with the highest removal (98.12%) occurring at pH 9. nih.gov

The adsorption of EtBr onto Ca-montmorillonite was found to be largely independent of pH in the range of 2 to 11. deswater.com This is attributed to the fact that cation exchange is the dominant mechanism. deswater.com In contrast, for palygorskite, the adsorption capacity decreased as the pH dropped below its point of zero charge (pHpzc) of 4.1, due to electrostatic repulsion between the positively charged clay surface and the Et+ ions. lancs.ac.uk

Table 3: Effect of Solution pH on Ethidium Bromide Adsorption

| Adsorbent | Optimal pH | Key Finding | Reference |

|---|---|---|---|

| DNA-loaded Fe3O4 nanoparticles | ~7 | Optimal pH for efficient removal. | nih.gov |

| Chromatin (from common carp testis) | 7.4 | Maximum removal efficiency achieved. | nih.govresearchgate.net |

| Natural Pumice & Aluminum-Coated Pumice | 8 | Operating at this initial pH yielded maximum adsorption capacity. | researchgate.net |

| ZnS Nanoparticles | 9 | Highest removal percentage (98.12%) observed. | nih.gov |

| Ca-montmorillonite | 2 - 11 | Adsorption is largely pH-independent due to cation exchange mechanism. | deswater.com |

| Palygorskite | >4.1 | Adsorption decreases below pHpzc of 4.1 due to electrostatic repulsion. | lancs.ac.uk |

The contact time required to reach adsorption equilibrium is a critical parameter for designing efficient and rapid removal processes. Initially, the rate of adsorption is typically fast due to the abundance of vacant active sites on the adsorbent surface. As these sites become occupied, the rate of adsorption slows down until equilibrium is reached.

Different adsorbents exhibit varying equilibrium times. For instance, DNA-loaded Fe3O4 nanoparticles demonstrated remarkably fast kinetics, with the removal process being completed within 1 minute. nih.gov Chromatin from common carp testis also showed rapid adsorption, reaching equilibrium within 3 minutes. nih.govresearchgate.net Single-walled carbon nanotubes (SWCNTs) and carboxylate-functionalized SWCNTs (SWCNT-COOH) achieved equilibrium in 6 and 3 minutes, respectively. nih.gov Similarly, SWCNTs and nanoscale zero-valent iron (NZVI) surfaces reached equilibrium in approximately 5 to 7 minutes. oiccpress.com

In contrast, other adsorbents require longer contact times. For example, raw pumice and its modified forms (TiO2/P and ZnO/P) required 60 minutes to reach equilibrium. Natural pumice and aluminum-coated pumice needed a significantly longer time of 210 minutes. researchgate.net

Table 4: Optimal Contact Time for Ethidium Bromide Adsorption

| Adsorbent | Equilibrium Time | Reference |

|---|---|---|

| DNA-loaded Fe3O4 nanoparticles | ~1 min | nih.gov |

| Chromatin (from common carp testis) | 3 min | nih.govresearchgate.net |

| SWCNT-COOH | 3 min | nih.gov |

| SWCNTs & NZVI | 5-7 min | oiccpress.com |

| SWCNTs | 6 min | nih.gov |

| Pumice (P), TiO2/P, ZnO/P | 60 min | |

| Natural Pumice & Aluminum-Coated Pumice | 210 min | researchgate.net |

Temperature can influence the adsorption process by affecting the solubility of EtBr, the kinetic energy of the molecules, and the surface properties of the adsorbent. The effect of temperature helps to determine whether the adsorption process is endothermic or exothermic.

In several studies, the adsorption of EtBr was found to be an endothermic process, meaning that the adsorption capacity increases with a rise in temperature. This was observed for single-walled carbon nanotubes (SWCNTs) and carboxylate-functionalized SWCNTs (SWCNT-COOH), where the adsorption capacity increased as the temperature was raised from 298 to 328 K. nih.govresearchgate.net

Conversely, some studies have reported an exothermic adsorption process, where the removal efficiency decreases with increasing temperature. For DNA-loaded Fe3O4 nanoparticles, the operational temperature range was found to be appropriate from 4 to 35 °C, and thermodynamic data revealed the process to be spontaneous and exothermic. nih.gov Similarly, for palygorskite, the adsorption capacities of EtBr decreased with increasing temperature, also indicating an exothermic process. lancs.ac.uk For chromatin extracted from common carp testis, 30°C was chosen as the optimal temperature for EtBr removal. researchgate.netnih.gov

Table 5: Temperature Effects on Ethidium Bromide Adsorption

| Adsorbent | Temperature Range (°C) | Thermodynamic Nature | Key Finding | Reference |

|---|---|---|---|---|

| SWCNTs & SWCNT-COOH | 25 - 55 | Endothermic | Adsorption capacity increases with temperature. | nih.govresearchgate.net |

| DNA-loaded Fe3O4 nanoparticles | 4 - 35 | Exothermic | Appropriate operational temperature range; process is spontaneous. | nih.gov |

| Palygorskite | Not specified | Exothermic | Adsorption capacity decreases with increasing temperature. | lancs.ac.uk |

| Chromatin (from common carp testis) | ~30 | Not explicitly stated | Optimal temperature for removal. | nih.gov |

The presence of other ions in the solution can compete with EtBr for adsorption sites, potentially reducing the removal efficiency. The ionic strength of the solution can also affect the electrostatic interactions between the adsorbent and the adsorbate.

In the case of Ca-montmorillonite, the adsorption of EtBr was not significantly affected by an increase in ionic strength using NaCl or CaCl2. deswater.com This suggests that while cation exchange is a dominant mechanism, other interactions may also be at play. deswater.com However, for other cationic adsorbates, the presence of a second cation can lower the uptake by the adsorbent if the primary mechanism is cation exchange. deswater.com The interaction of EtBr with double-stranded poly(rA)-poly(rU) was also found to be independent of the ionic strength of the solution. researchgate.net

Conversely, studies on the adsorption of metal ions like Cu(II) and Ni(II) on Na-bentonite have shown that the co-presence of multiple metal ions leads to a decrease in the sorption of each metal due to competition for adsorption sites. pjoes.com Optimal conditions for metal adsorption were found at low ionic strength (<0.05 M). pjoes.com While not directly studying EtBr, these findings highlight the general principle that competing ions can inhibit adsorption. For DNA-loaded Fe3O4 nanoparticles, the removal of EtBr was efficient, suggesting that the specific interaction between DNA and EtBr is strong enough to overcome potential interference from other ions, although specific studies on competing ions were not detailed. nih.gov

Table 6: Impact of Competing Ions and Ionic Strength on Adsorption

| Adsorbent | Competing Ions/Ionic Strength Modifier | Key Finding | Reference |

|---|---|---|---|

| Ca-montmorillonite | NaCl, CaCl2 | Adsorption of EtBr was not significantly affected by increased ionic strength. | deswater.com |

| ds-poly(rA)-poly(rU) | Not specified | EtBr affinity was not dependent on the ionic strength of the solution. | researchgate.net |

| Na-bentonite (for metal ions) | Cu(II), Ni(II) | Co-presence of metal ions decreased sorption of each due to competition. Optimal at low ionic strength (<0.05 M). | pjoes.com |

Temperature Effects on Adsorption Performance

Continuous Flow Adsorption Systems

Continuous flow systems, particularly fixed-bed columns, represent a practical and efficient method for the large-scale removal of contaminants like ethidium bromide (EtBr) from aqueous solutions. Unlike batch processes, which treat a fixed volume of liquid at a time, continuous flow systems allow for the uninterrupted treatment of large volumes, making them highly suitable for industrial or laboratory-scale decontamination. researchgate.net The design and optimization of these systems involve detailed studies of the column's dynamic behavior to ensure maximum efficiency and predict the operational lifespan of the adsorbent. researchgate.netni.com